molecular formula C9H19Cl3N4 B13551327 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride

Katalognummer: B13551327
Molekulargewicht: 289.6 g/mol
InChI-Schlüssel: MLTUCQVFQUPPCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is a compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .

Wissenschaftliche Forschungsanwendungen

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .

Eigenschaften

Molekularformel

C9H19Cl3N4

Molekulargewicht

289.6 g/mol

IUPAC-Name

(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride

InChI

InChI=1S/C9H16N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h6-7,11H,1-5,10H2,(H,12,13);3*1H

InChI-Schlüssel

MLTUCQVFQUPPCO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)C2=CN=C(N2)CN.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.